Cas no 112339-04-5 (b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-)
112339-04-5 structure
Product Name:b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
Numero CAS:112339-04-5
MF:C8H16N2O5
MW:220.223042488098
CID:129686
PubChem ID:439454
Update Time:2025-04-19
b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
- 2-Acetamido-2-deoxy-
- 2-Acetamido-2-deoxy-beta-D-glucosylamine
- CS-0452428
- N-Acetyl-beta-D-glucosaminylamine
- 4229-38-3
- N-Acetyl-b-glucosaminylamine
- SCHEMBL6036803
- 2-Acetamido-2-deoxy-b-D-glucopyranosyl amine
- N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-acetyl-beta-glucosaminylamine
- MFCD00057751
- 112339-01-2
- 2-Acetamido-2-deoxy-b-D-glucosylamine
- NS00073995
- N-[2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]ethanamide
- 112339-04-5
- .beta.-D-erythro-Hexopyranos-2-ulose, 1,6-anhydro-3-deoxy-4-O-(phenylmethyl)-, dimethyl acetal
- Q27098314
- 18615-50-4
- DTXSID101036106
- 114910-04-2
- W-202730
- N-acetyl-beta-delta-glucosaminylamine
- C01239
- 2-Acetamido-1-amino-1,2-dideoxy-beta-D-glucopyranose
- N-((2R,3R,4R,5S,6R)-2-AMINO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL)ACETAMIDE
- CHEBI:15947
- 2-acetamido-2-deoxy-beta-D-glucopyranosylamine
- 1-Naphthalenediazonium, 4-[[4-[(4-nitro-2-sulfophenyl) amino]phenyl]azo]-6-sulfo-, chloride, reactio
- N-acetyl-b-D-glucosaminylamine
- A-D-glucopyranosylamine
-
- Inchi: 1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
- Chiave InChI: MCGXOCXFFNKASF-FMDGEEDCSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)N
Proprietà calcolate
- Massa esatta: 220.106
- Massa monoisotopica: 220.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _2
- Superficie polare topologica: 125A^2
Proprietà sperimentali
- Densità: 1.43
- Punto di fusione: 103-112°C dec.
- Punto di ebollizione: 556.2°Cat760mmHg
- Punto di infiammabilità: 290.2°C
- Indice di rifrazione: 1.576
- PSA: 125.04000
- LogP: -2.02000
b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- Informazioni sulla sicurezza
- Condizioni di conservazione:−20°C
b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
112339-04-5 (b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso